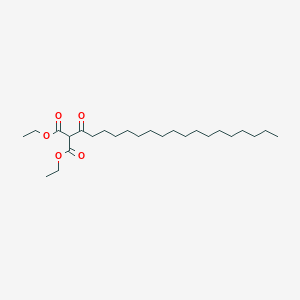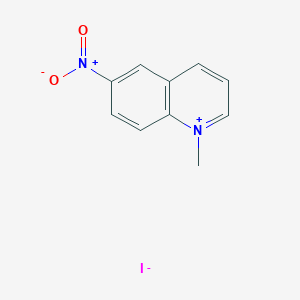
3-Ethyl-5-methylhexa-1,3,4-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-5-methylhexa-1,3,4-triene is an organic compound characterized by its unique structure, which includes a triene system (three conjugated double bonds) and specific ethyl and methyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-5-methylhexa-1,3,4-triene typically involves the use of alkyne and alkene precursors. One common method is the Diels-Alder reaction, where a diene reacts with an alkyne to form the triene system. The reaction conditions often require a catalyst and elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale Diels-Alder reactions or other catalytic processes that ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production .
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-5-methylhexa-1,3,4-triene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce the double bonds to single bonds, altering the compound’s properties.
Substitution: This reaction can replace one of the hydrogen atoms with another functional group.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and organometallic compounds.
Major Products Formed:
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-Ethyl-5-methylhexa-1,3,4-triene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-ethyl-5-methylhexa-1,3,4-triene involves its interaction with molecular targets through its conjugated triene system. This system allows the compound to participate in various chemical reactions, including cycloaddition and electron transfer processes. The molecular targets and pathways involved depend on the specific application and the nature of the interactions .
Comparison with Similar Compounds
- 3-Methylhexa-1,3,4-triene
- 5-Ethylhexa-1,3,4-triene
- 3-Ethyl-4-methylhexa-1,3,4-triene
Comparison: 3-Ethyl-5-methylhexa-1,3,4-triene is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to similar compounds, it may exhibit different chemical and physical properties, making it suitable for specific applications in synthesis and materials science .
Properties
CAS No. |
24419-80-5 |
|---|---|
Molecular Formula |
C9H14 |
Molecular Weight |
122.21 g/mol |
InChI |
InChI=1S/C9H14/c1-5-9(6-2)7-8(3)4/h5H,1,6H2,2-4H3 |
InChI Key |
LPMOQJLCUAVOFV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C=C(C)C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



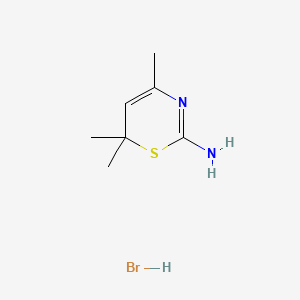
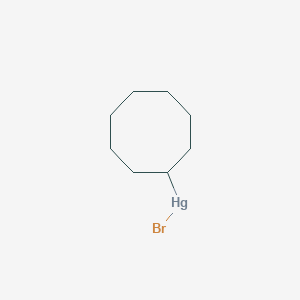
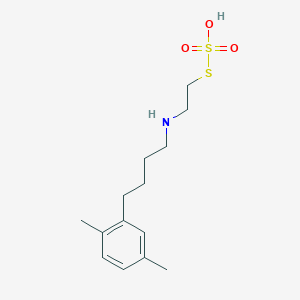
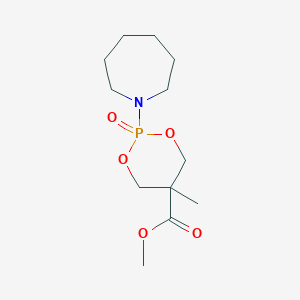
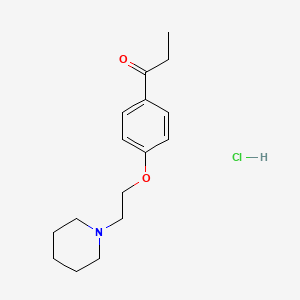
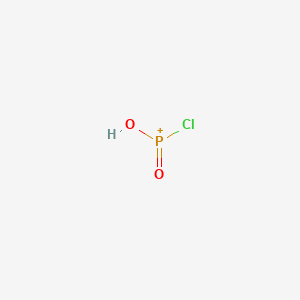

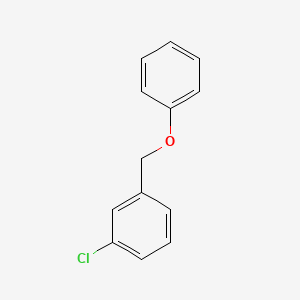
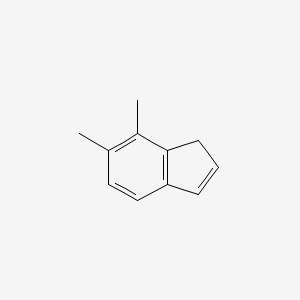
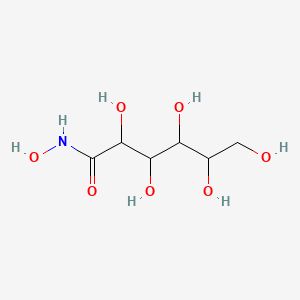
![Tributyl[(pent-2-en-3-yl)oxy]stannane](/img/structure/B14704685.png)
